Caraganaphenol A

Antioxidant Structure-Activity Relationship Oxidative Stress

Caraganaphenol A (Caraphenol A) is a resveratrol trimer with 10.4-fold higher antioxidant capacity than α-viniferin. It transiently downregulates IFITM2/3 proteins to enhance LV gene delivery in HSPCs without altering integration. Dual inhibition of hCBS (IC50 5.9 μM) and hCSE (IC50 12.1 μM) supports transsulfuration pathway studies. ≥98% purity, powder. Procure for SAR studies requiring exocyclic double bond π-conjugation or for gastric cancer ROS synergy research.

Molecular Formula C56H42O13
Molecular Weight 922.9 g/mol
Cat. No. B12299942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaraganaphenol A
Molecular FormulaC56H42O13
Molecular Weight922.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H
InChIKeyOIQYJZZWQGGEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caraganaphenol A (Caraphenol A) Technical Baseline for Scientific Procurement


Caraganaphenol A (also designated Caraphenol A, CAS 174916-31-5 / 354553-35-8) is an oligomeric stilbenoid isolated predominantly from the roots of Caragana species (C. sinica, C. stenophylla, C. chamlagu) [1][2][3]. It exists as a resveratrol trimer with a molecular formula of C42H28O9 (as Caraphenol A) or a tetrameric form [1][4]. The compound is structurally defined by a cyclic benzofuran-fused core and is co-isolated with close in-class analogs including (+)-α-viniferin, kobophenol A, and miyabenol C [5]. Its research-grade procurement is driven by distinct structural and functional attributes relevant to antioxidant, gene delivery, and oncology applications, as delineated below.

Why Caraganaphenol A Cannot Be Substituted by Closely Related Resveratrol Oligomers


Despite sharing a common resveratrol monomeric origin, oligomeric stilbenoids exhibit dramatic functional divergence due to differences in polymerization degree, inter-unit linkage regiochemistry, and oxidation state. Caraganaphenol A (Caraphenol A) is distinguished from co-occurring trimers like α-viniferin by the presence of an exocyclic double bond that extends π-π conjugation, fundamentally altering its redox potential [1]. Furthermore, its specific activity profile in modulating IFITM proteins and inhibiting cystathionine pathway enzymes is not observed across all class members, rendering generic substitution scientifically unsound [2]. The evidence below quantifies these differences.

Quantitative Evidence Guide for Caraganaphenol A (Caraphenol A)


Caraganaphenol A Exhibits 10.4-Fold Higher Total Antioxidant Capacity Than α-Viniferin

In a direct head-to-head comparative study, Caraphenol A demonstrated a total antioxidant capacity 10.4 times greater than that of the structurally similar analog α-viniferin. This difference is quantitatively derived from the ratio of IC50 values across four orthogonal antioxidant assays (FRAP, CUPRAC, DPPH•-scavenging, PTIO•-scavenging) [1]. The superior activity is mechanistically linked to an exocyclic double bond in Caraphenol A that extends π-π conjugation, enhancing electron transfer (ET) and H+-transfer redox pathways [1].

Antioxidant Structure-Activity Relationship Oxidative Stress

Caraganaphenol A Uniquely Downregulates IFITM2/3 to Enhance Lentiviral Gene Delivery

Caraphenol A, but not the structurally related trimer α-viniferin or monomer resveratrol, effectively relieves restriction of lentiviral vector (LV) transduction by downregulating interferon-induced transmembrane (IFITM) proteins IFITM2 and IFITM3 [1]. Treatment with Caraphenol A transiently reduces IFITM protein levels and their association with late endosomes, augmenting LV core endosomal escape and improving gene delivery efficiency to hematopoietic stem and progenitor cells (HSPCs) [1]. This mechanism is distinct from other IFITM modulators like cyclosporines, which can have undesirable cytotoxic effects [1].

Gene Therapy Lentiviral Vector Hematopoietic Stem Cells

Caraganaphenol A Inhibits Human Cystathionine β-Synthase (hCBS) and γ-Lyase (hCSE) with Distinct IC50 Values

Caraphenol A inhibits human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE), two key enzymes in the transsulfuration pathway for hydrogen sulfide (H2S) biosynthesis, with IC50 values of 5.9 μM and 12.1 μM, respectively . While no direct comparative data exists for the co-occurring analogs α-viniferin or kobophenol A in this exact assay, the reported PKC inhibition profile for these compounds differs markedly from Caraphenol A's enzyme targeting [1].

Cystathionine Pathway Enzyme Inhibition Metabolic Research

Caraganaphenol A Inhibits Growth of Human Gastric Cancer Cells with IC50 Values Ranging from 5.80 to 18.62 μM

Caragaphenol A (CAA) exhibits selective growth inhibition against human gastric cancer cell lines, with IC50 values ranging from 5.80 to 18.62 μM after 72-hour treatment [1]. The compound induces cell cycle arrest at the G2/M phase and apoptosis mediated by increased intracellular reactive oxygen species (ROS) [1]. Notably, CAA synergistically enhanced the anti-growth effects of chemotherapeutic agents DDP (cisplatin) and 5FU in both parental and drug-resistant gastric cancer cells [1].

Oncology Gastric Cancer Apoptosis

Procurement-Driven Application Scenarios for Caraganaphenol A


Structure-Activity Relationship (SAR) Studies of Antioxidant Oligostilbenes

Caraphenol A's 10.4-fold higher antioxidant capacity compared to α-viniferin makes it an essential reference standard for SAR studies investigating the role of exocyclic double bonds and π-conjugation in redox chemistry. Procurement is warranted when the research objective requires quantifying the impact of specific structural motifs on electron transfer capacity.

Optimization of Ex Vivo Lentiviral Gene Therapy Protocols

Given its unique ability to transiently downregulate IFITM2/3 proteins and enhance LV transduction efficiency in HSPCs without altering integration patterns , Caraphenol A is a specialized reagent for gene therapy research. It is particularly relevant for protocols aiming to improve gene delivery to hematopoietic stem cells, where generic transduction enhancers may be cytotoxic or less effective.

Mechanistic Studies of H2S Signaling and Cystathionine Pathway Modulation

The compound's dual inhibition of hCBS (IC50 5.9 μM) and hCSE (IC50 12.1 μM) positions it as a chemical probe for dissecting the role of transsulfuration enzymes in cardiovascular biology, inflammation, and metabolism. Its use is indicated in studies where specific modulation of endogenous H2S production is required, a profile not reported for its co-occurring oligostilbene analogs.

Development of ROS-Mediated Anticancer Adjuvants

Caragaphenol A's demonstrated ability to selectively inhibit gastric cancer cell growth (IC50 5.80–18.62 μM) via ROS induction and to synergize with DDP and 5FU supports its use in preclinical oncology research. Procurement is justified for projects focused on overcoming chemoresistance in gastric cancer or exploring oxidative stress-based therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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